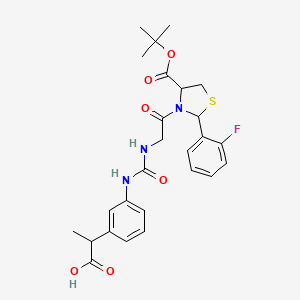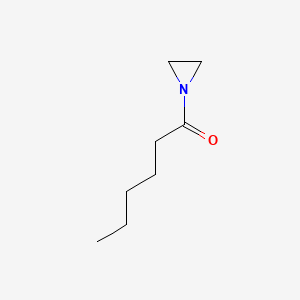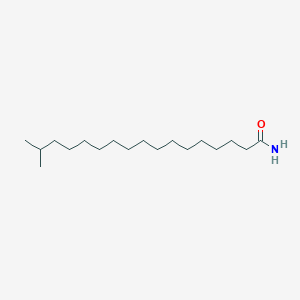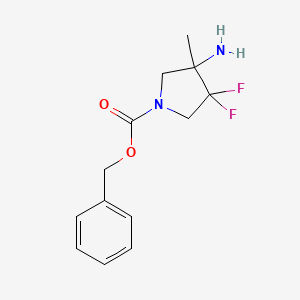
(S)-2-(3-(3-(2-((2R,4R)-4-(tert-Butoxycarbonyl)-2-(2-fluorophenyl)thiazolidin-3-yl)-2-oxoethyl)ureido)phenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(3-(3-(2-((2R,4R)-4-(tert-Butoxycarbonyl)-2-(2-fluorophenyl)thiazolidin-3-yl)-2-oxoethyl)ureido)phenyl)propanoic acid is a complex organic molecule that features a thiazolidine ring, a fluorophenyl group, and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-(3-(2-((2R,4R)-4-(tert-Butoxycarbonyl)-2-(2-fluorophenyl)thiazolidin-3-yl)-2-oxoethyl)ureido)phenyl)propanoic acid can be approached through several steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a thiocarbonyl compound under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Coupling Reactions: The various fragments of the molecule can be coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Protection and Deprotection Steps: The tert-butoxycarbonyl (Boc) group is used to protect the amine functionality during the synthesis and is removed under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring.
Reduction: Reduction reactions could target the carbonyl groups within the molecule.
Substitution: The aromatic fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions for substitution reactions may include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly those with biological activity.
Biology
In biological research, the compound may be used to study the interactions of thiazolidine-containing molecules with biological targets.
Medicine
Potential medicinal applications could include the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of (S)-2-(3-(3-(2-((2R,4R)-4-(tert-Butoxycarbonyl)-2-(2-fluorophenyl)thiazolidin-3-yl)-2-oxoethyl)ureido)phenyl)propanoic acid would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine Derivatives: Compounds with similar thiazolidine rings.
Fluorophenyl Compounds: Molecules containing fluorophenyl groups.
Propanoic Acid Derivatives: Compounds with propanoic acid moieties.
Uniqueness
The uniqueness of (S)-2-(3-(3-(2-((2R,4R)-4-(tert-Butoxycarbonyl)-2-(2-fluorophenyl)thiazolidin-3-yl)-2-oxoethyl)ureido)phenyl)propanoic acid lies in its combination of functional groups, which may confer unique biological activity or chemical reactivity.
Eigenschaften
IUPAC Name |
2-[3-[[2-[2-(2-fluorophenyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-3-yl]-2-oxoethyl]carbamoylamino]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN3O6S/c1-15(23(32)33)16-8-7-9-17(12-16)29-25(35)28-13-21(31)30-20(24(34)36-26(2,3)4)14-37-22(30)18-10-5-6-11-19(18)27/h5-12,15,20,22H,13-14H2,1-4H3,(H,32,33)(H2,28,29,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIGNHDAVWQEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)NCC(=O)N2C(CSC2C3=CC=CC=C3F)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14083943.png)
![Propanedinitrile, [(4-hydroxyphenyl)hydrazono]-](/img/structure/B14083950.png)






![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083995.png)
![N-ethyl-N-{[4-(trifluoromethyl)phenyl]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14083998.png)
